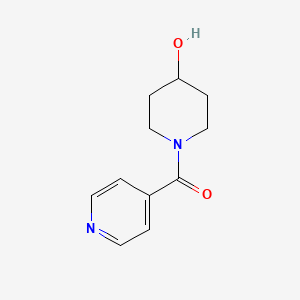

1-(Pyridine-4-carbonyl)piperidin-4-ol

カタログ番号:

B1486567

CAS番号:

1156972-29-0

分子量:

206.24 g/mol

InChIキー:

BBVVHJVHMUGCQA-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

1-(Pyridine-4-carbonyl)piperidin-4-ol is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a pyridine-4-carbonyl moiety attached to the nitrogen atom. Its pyridine and piperidine components are common in drug discovery, contributing to solubility and bioavailability.

特性

CAS番号 |

1156972-29-0 |

|---|---|

分子式 |

C11H14N2O2 |

分子量 |

206.24 g/mol |

IUPAC名 |

(4-hydroxypiperidin-1-yl)-pyridin-4-ylmethanone |

InChI |

InChI=1S/C11H14N2O2/c14-10-3-7-13(8-4-10)11(15)9-1-5-12-6-2-9/h1-2,5-6,10,14H,3-4,7-8H2 |

InChIキー |

BBVVHJVHMUGCQA-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1O)C(=O)C2=CC=NC=C2 |

正規SMILES |

C1CN(CCC1O)C(=O)C2=CC=NC=C2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Sphingosine Kinase 1 (SK1) Inhibitors

- RB-005 (1-(4-octylphenethyl)piperidin-4-ol) and RB-019 (1-(4-octylphenethyl)piperidin-3-ol):

- Structural Features : Both compounds have a 4-octylphenethyl group linked to the piperidine nitrogen, with RB-005 bearing a 4-hydroxyl and RB-019 a 3-hydroxyl group.

- Activity : RB-005 shows 15.0-fold selectivity for SK1 over SK2, while RB-019 has 6.1-fold selectivity. The hydroxyl position significantly impacts selectivity, emphasizing the importance of stereochemistry in target binding .

| Compound | Piperidine Substitution | Selectivity (SK1/SK2) | Reference |

|---|---|---|---|

| RB-005 | 4-hydroxy | 15.0-fold | |

| RB-019 | 3-hydroxy | 6.1-fold |

CNS-Targeting Agents

- Z3777013540 (1-(5-(6-fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol):

| Compound | Core Structure | CNS MPO Score | BBB Score | Reference |

|---|---|---|---|---|

| Z3777013540 | Pyrimidine-indole | High | High | |

| CBD-2115 | Undisclosed | Moderate | Moderate |

Antimicrobial Agents

- P4MP4 (1-[(piperidin-4-yl)methyl]piperidin-4-ol): Structural Features: A bis-piperidine derivative with a methylene linker. Activity: Inhibits Neisseria meningitidis adhesion and type IV pilus (T4P) assembly, mimicking phenothiazines’ effects despite structural differences .

- PIPD1 (4-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)piperidin-4-ol):

| Compound | Target Pathogen | Key Structural Features | Reference |

|---|---|---|---|

| P4MP4 | Neisseria meningitidis | Bis-piperidine, methylene linker | |

| PIPD1 | Mycobacterium tuberculosis | Aryl-benzyl substitution |

Therapeutic Derivatives

- Loperamide Analogs (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine):

Key Structural and Functional Insights

- Hydroxyl Position : The 4-hydroxyl group in piperidine (as in 1-(Pyridine-4-carbonyl)piperidin-4-ol) often enhances selectivity for enzymes like SK1, whereas 3-hydroxyl derivatives (e.g., RB-019) show reduced activity .

- Substituent Effects : Bulky aromatic groups (e.g., pyridine-4-carbonyl) improve CNS penetration and target affinity, as seen in Z3777013540 .

- Biological Activity : Piperidin-4-ol derivatives exhibit versatility, from antimicrobial (P4MP4, PIPD1) to neuroactive (loperamide analogs) applications, depending on substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。